N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide
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Overview
Description
N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The product is then purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding N-oxides.
Reduction: Reduction with agents such as lithium aluminum hydride can yield amines.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, enhancing its reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Agrochemicals: The compound is studied for its herbicidal properties, particularly in controlling broad-leaved weeds.
Materials Science: It is used in the development of corrosion inhibitors for metals, enhancing the longevity of industrial equipment.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide involves the inhibition of specific enzymes. For instance, in medicinal applications, it targets enzymes involved in DNA replication, thereby preventing cancer cell proliferation. In agrochemical applications, it inhibits acetolactate synthase, an enzyme crucial for plant growth .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Sulfometuron-methyl: A sulfonylurea herbicide with similar enzyme inhibition properties.
Uniqueness
N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide is unique due to its dual functionality in both medicinal and agrochemical applications. Its structural features allow it to interact with multiple biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C16H19N5O |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methylphenyl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C16H19N5O/c1-10-6-5-7-14(8-10)20-16(19-13(4)22)21-15-17-11(2)9-12(3)18-15/h5-9H,1-4H3,(H2,17,18,19,20,21,22) |
InChI Key |
KJTLYTRELRDZOA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C |
solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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